molecular formula C21H25N3O2 B5521098 N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide

N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide

Cat. No. B5521098
M. Wt: 351.4 g/mol
InChI Key: XACMMVBCTJQZGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves multi-step reactions, starting from basic precursors to achieve the desired complex structures. For instance, the synthesis of some derivatives of 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides showcases a multistep reaction sequence involving ethyl acetoacetate, various aldehydes, and ammonia, leading to complex quinazolinyl derivatives (Dangi et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using various spectroscopic techniques. Studies often involve IR, ^1H NMR, and mass spectral data to assign structures to synthesized compounds, providing insight into the molecular framework and confirming the successful synthesis of the target molecules (Dangi et al., 2010).

Scientific Research Applications

Efficient Synthesis Techniques

Research has been conducted on efficient synthesis methods for secondary carboxamides with ω-substituted ethyl and propyl groups on the nitrogen atom, highlighting techniques such as nucleophilic ring opening of cyclic imidates. These methods are crucial for the development of compounds with specific functionalities for further application in medicinal chemistry and material science (Saito et al., 1984).

Antimicrobial Potential

A series of compounds, including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, have been synthesized and screened for in vitro antibacterial and antifungal activities, showing promise as potential antimicrobial agents (Desai et al., 2011).

Heterocyclic Derivative Syntheses

Research into the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has yielded tetrahydrofuran, dioxolane, and oxazoline, among others, in satisfactory yields. These derivatives are valuable for the development of new pharmaceuticals and materials (Bacchi et al., 2005).

Synthesis and Biological Evaluation

N9-substituted 2,4-diaminoquinazolines have been synthesized and evaluated as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, highlighting the therapeutic potential of quinazoline derivatives in treating infections caused by these pathogens (Gangjee et al., 2008).

Novel Synthetic Pathways

The synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate via one-pot three-component reactions demonstrates the efficiency of novel synthetic routes for the preparation of complex molecules with potential application in drug development and materials science (Abdel-Mohsen, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, some tetrahydroquinazoline derivatives have been studied for their potential as anticancer or antimicrobial agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, optimizing its synthesis, or exploring its reactivity .

properties

IUPAC Name

N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-14-17-7-3-4-8-18(17)24-20(23-14)10-11-22-21(25)16-12-15-6-2-5-9-19(15)26-13-16/h2,5-6,9,16H,3-4,7-8,10-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACMMVBCTJQZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)CCNC(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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